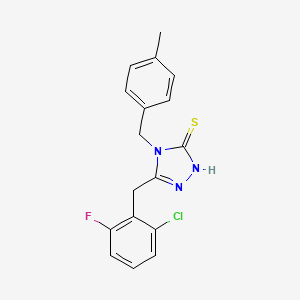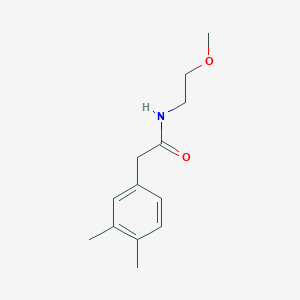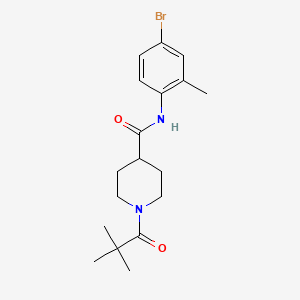![molecular formula C16H16N4S B4584336 4-[4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4584336.png)
4-[4-phenyl-5-(propylthio)-4H-1,2,4-triazol-3-yl]pyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazole derivatives involves several key steps, often starting from simple precursors like 2-cyanopyridine and N-phenylthiosemicarbazide. A study by Castiñeiras et al. (2018) detailed the synthesis of a related compound, highlighting the importance of reaction conditions in achieving the desired triazole derivative. The process typically involves cyclization reactions, esterification, and sometimes complexation with metals to explore their coordination chemistry (Castiñeiras, García-Santos, & Saa, 2018).
Molecular Structure Analysis
Determining the molecular structure of triazole derivatives is crucial for understanding their chemical behavior and potential applications. Techniques such as X-ray crystallography and NMR spectroscopy are commonly employed. For instance, the structural assessment of methyl 2-(4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thioacetate and its complex with HgCl2 provided insights into the ligand's coordination mode and the overall molecular geometry (Castiñeiras, García-Santos, & Saa, 2018).
Chemical Reactions and Properties
The reactivity of triazole derivatives towards various reagents and conditions is a field of significant interest. Studies have explored how these compounds participate in reactions such as oxidative coupling, cyclization, and substitution. For example, the synthesis and antifungal activity of a bromobenzylthio-substituted triazole pyridine derivative revealed insights into its reactivity and potential biological applications (Jin-Xia Mu et al., 2015).
Physical Properties Analysis
The physical properties of triazole derivatives, including melting points, solubility, and crystal structure, play a crucial role in their application and handling. For example, the crystal structures of various triazole derivatives have been examined to identify trends in their intermolecular contact patterns and packing arrangements, which can influence their stability and solubility (K. M. Tawfiq et al., 2014).
Chemical Properties Analysis
The chemical properties of triazole derivatives, such as their redox behavior, luminescence, and magnetic properties, are areas of active research. These properties are influenced by the molecular structure and substituents present in the compound. Studies on coordination polymers based on triazolyl benzoate ligands have highlighted their versatile coordination abilities and the impact on their magnetic and luminescence properties (Pei-Yao Du et al., 2016).
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Properties
- Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines : A novel strategy for the synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation, enabling direct metal-free oxidative N-N bond formation with high yields and short reaction times (Zisheng Zheng et al., 2014).
Catalytic Activities
- Catalytic Activity in Suzuki-Miyaura Reaction : Synthesized cationic complexes showing active catalysis for Suzuki-Miyaura coupling of aryl bromides with phenylboronic acid, indicating specific structural requirements for effective catalysis (E. Amadio et al., 2012).
Antifungal and Antimicrobial Activities
- Antifungal Activity of Triazole Derivatives : The synthesized compound exhibits moderate antifungal activity, with structure-activity relationship studies aiding in the development of new antifungal agents (Jin-Xia Mu et al., 2015).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Schiff’s bases derived from triazoles have been investigated as effective corrosion inhibitors for mild steel in hydrochloric acid solution, showcasing the potential of triazole derivatives in industrial applications (K. R. Ansari et al., 2014).
Propriétés
IUPAC Name |
4-(4-phenyl-5-propylsulfanyl-1,2,4-triazol-3-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4S/c1-2-12-21-16-19-18-15(13-8-10-17-11-9-13)20(16)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRMHAXCPVHMCPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=CC=C2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-phenyl-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-4-methoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4584255.png)


![1-({1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}carbonyl)-6-methyl-1,2,3,4-tetrahydroquinoline](/img/structure/B4584290.png)

![N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4584303.png)
![1-benzyl-7,8-dimethoxy-5-(2-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4584314.png)


![3-{5-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-4-chlorobenzoic acid](/img/structure/B4584345.png)
![butyl 4-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B4584357.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4584358.png)
![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-2,3,4,5,6-pentafluorobenzamide](/img/structure/B4584365.png)
![N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(3-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4584370.png)